molecular formula C36H24N2 B8212512 9-[1,1'-biphenyl]-4-yl-3,3'-bi-9H-carbazole

9-[1,1'-biphenyl]-4-yl-3,3'-bi-9H-carbazole

Cat. No.: B8212512
M. Wt: 484.6 g/mol
InChI Key: PWZMFRJQQYRBTQ-UHFFFAOYSA-N
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Description

9-[1,1’-biphenyl]-4-yl-3,3’-bi-9H-carbazole is an organic compound that features a biphenyl group attached to a carbazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[1,1’-biphenyl]-4-yl-3,3’-bi-9H-carbazole typically involves the coupling of biphenyl and carbazole derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts and boronic acids to form the desired biphenyl linkage. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene, with the reaction being carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

9-[1,1’-biphenyl]-4-yl-3,3’-bi-9H-carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially or fully hydrogenated products.

    Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur on the aromatic rings of the biphenyl and carbazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrogenated biphenyl-carbazole compounds.

    Substitution: Nitro and halogenated derivatives.

Scientific Research Applications

9-[1,1’-biphenyl]-4-yl-3,3’-bi-9H-carbazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its favorable electronic properties.

Mechanism of Action

The mechanism of action of 9-[1,1’-biphenyl]-4-yl-3,3’-bi-9H-carbazole involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: A simpler compound with two benzene rings connected by a single bond.

    Carbazole: A tricyclic aromatic compound with a nitrogen atom in the central ring.

    9-Phenylcarbazole: A compound similar to 9-[1,1’-biphenyl]-4-yl-3,3’-bi-9H-carbazole but with a single phenyl group attached to the carbazole.

Uniqueness

9-[1,1’-biphenyl]-4-yl-3,3’-bi-9H-carbazole is unique due to the presence of both biphenyl and carbazole moieties, which confer distinct electronic and structural properties. This combination makes it particularly useful in applications requiring specific electronic characteristics, such as in OLEDs and other advanced materials.

Properties

IUPAC Name

3-(9H-carbazol-3-yl)-9-(4-phenylphenyl)carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H24N2/c1-2-8-24(9-3-1)25-14-18-28(19-15-25)38-35-13-7-5-11-30(35)32-23-27(17-21-36(32)38)26-16-20-34-31(22-26)29-10-4-6-12-33(29)37-34/h1-23,37H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZMFRJQQYRBTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C=C(C=C4)C5=CC6=C(C=C5)NC7=CC=CC=C76)C8=CC=CC=C83
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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